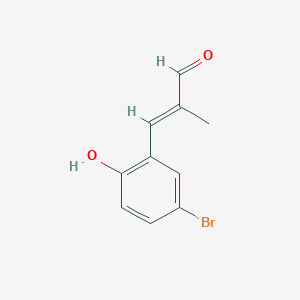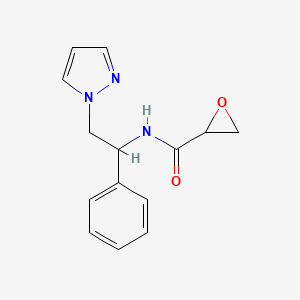
N-(1-Phenyl-2-pyrazol-1-ylethyl)oxirane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Phenyl-2-pyrazol-1-ylethyl)oxirane-2-carboxamide, also known as PEPA, is a chemical compound that has gained significant attention in the field of neuroscience research. PEPA belongs to the class of positive allosteric modulators (PAMs) of AMPA receptors, which are important for synaptic plasticity and memory formation.
作用机制
N-(1-Phenyl-2-pyrazol-1-ylethyl)oxirane-2-carboxamide acts as a PAM of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory formation. PAMs enhance the activity of AMPA receptors by binding to a site on the receptor that is separate from the glutamate binding site. This results in an increase in the amplitude and duration of excitatory postsynaptic currents (EPSCs), leading to enhanced synaptic transmission and LTP.
Biochemical and Physiological Effects:
This compound has been shown to enhance synaptic transmission and LTP in the hippocampus, a brain region that is critical for learning and memory. It has also been found to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. However, the precise biochemical and physiological effects of this compound are still being investigated.
实验室实验的优点和局限性
N-(1-Phenyl-2-pyrazol-1-ylethyl)oxirane-2-carboxamide has several advantages as a research tool. It is highly selective for AMPA receptors and does not affect other ionotropic glutamate receptors. It also has a long half-life and can be administered orally, making it suitable for in vivo experiments. However, this compound has some limitations. It has low solubility in water, which can make it difficult to administer in certain experimental settings. It also has a relatively short duration of action, which can limit its usefulness in certain studies.
未来方向
There are several future directions for N-(1-Phenyl-2-pyrazol-1-ylethyl)oxirane-2-carboxamide research. One area of interest is the development of more potent and selective PAMs of AMPA receptors. Another area of research is the investigation of the potential therapeutic applications of this compound in neurological disorders. Additionally, the mechanisms underlying the biochemical and physiological effects of this compound are still being elucidated, and further research is needed to fully understand its mode of action. Overall, the study of this compound has the potential to provide valuable insights into the mechanisms of synaptic plasticity and memory formation, as well as the development of novel therapeutics for neurological disorders.
合成方法
N-(1-Phenyl-2-pyrazol-1-ylethyl)oxirane-2-carboxamide can be synthesized by reacting 1-phenyl-2-pyrazoline with epichlorohydrin, followed by the reaction with N,N-dimethylformamide dimethyl acetal and oxalic acid. The final product is obtained by hydrolysis of the intermediate with sodium hydroxide. The purity of this compound can be improved by recrystallization from ethanol.
科学研究应用
N-(1-Phenyl-2-pyrazol-1-ylethyl)oxirane-2-carboxamide has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory, by selectively increasing the activity of AMPA receptors. This compound has also been found to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
N-(1-phenyl-2-pyrazol-1-ylethyl)oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(13-10-19-13)16-12(9-17-8-4-7-15-17)11-5-2-1-3-6-11/h1-8,12-13H,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKWTODKOUPFSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NC(CN2C=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2838427.png)
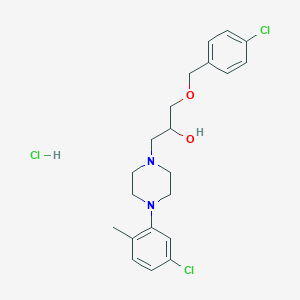
![(5-Oxaspiro[3.5]nonan-6-yl)methanesulfonyl chloride](/img/structure/B2838433.png)

![3-chloro-N-({3-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4,5-dihydro-5-isoxazolyl}methyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2838435.png)
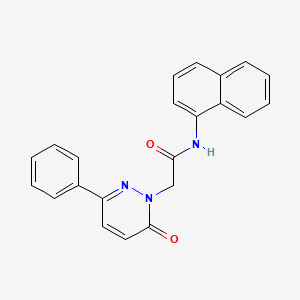

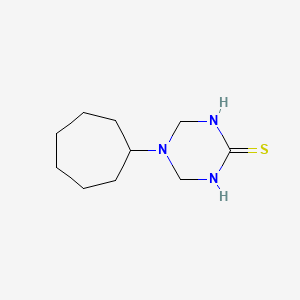
![N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide](/img/structure/B2838445.png)

![6-Chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2838447.png)
![methyl 4-({3-[4-(benzyloxy)-2-hydroxyphenyl]-1H-pyrazol-4-yl}oxy)benzoate](/img/structure/B2838448.png)
